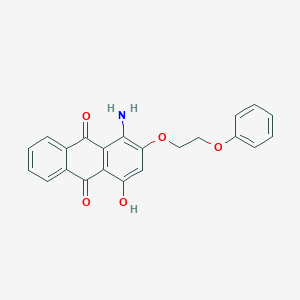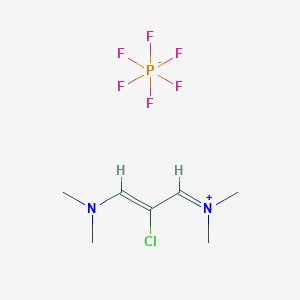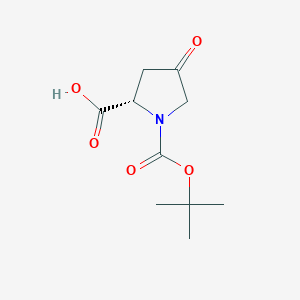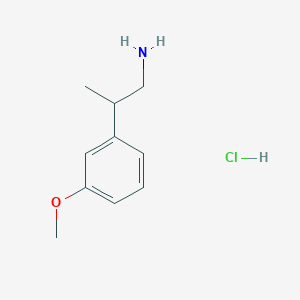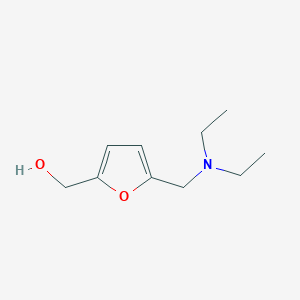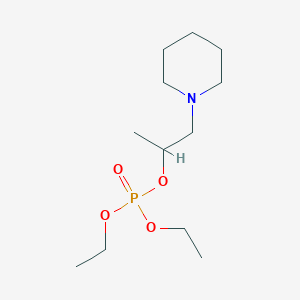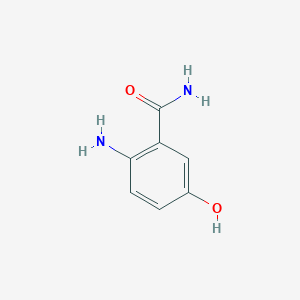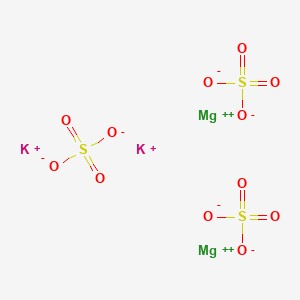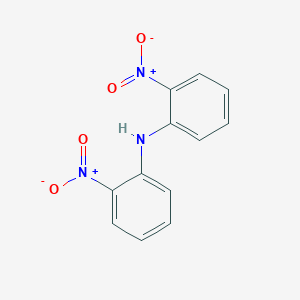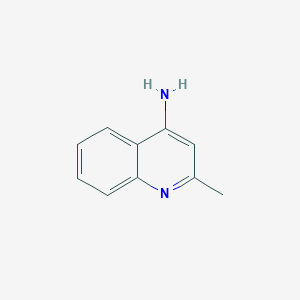
4-Aminoquinaldine
Vue d'ensemble
Description
4-Aminoquinaldine is a chemical compound with the molecular formula C10H10N2 and a molecular weight of 158.1998 . It has been used as a precursor for the synthesis of its derivatives .
Synthesis Analysis
The synthesis of a novel copolymer called poly(indole-4-aminoquinaldine) has been achieved both chemically and electrochemically . The effect of scan rate, scan number, monomer concentration, and solvent on the polymerization process was investigated . The optimum synthesis conditions for the copolymer were determined .Molecular Structure Analysis
Polymorphs of 4-aminoquinaldine have been predicted in silico and experimentally identified and characterized . The two metastable forms, AH (anhydrate) II and AH III, crystallize in the trigonal space group R and are less densely packed than the thermodynamically most stable phase AH I° (P 2 1 / c) .Chemical Reactions Analysis
4-Aminoquinaldine has been tested as an inhibitor for corrosion on mild steel in 1 M H2SO4 . The corrosion inhibition efficiency increased with the increase of inhibitor concentration .Physical And Chemical Properties Analysis
4-Aminoquinaldine is a white to yellow or orange powder or crystalline substance . It has a melting point of 151.0 to 155.0 °C .Applications De Recherche Scientifique
Synthesis of Conductive Polymers
4-Aminoquinaldine is used in the synthesis of highly conductive polymers. For instance, it has been used in the synthesis of a novel copolymer called poly(indole-4-aminoquinaldine). This copolymer has high thermal stability, high electrochemical activity, and high conductivity . The electrical conductivity of the poly(indole-4-aminoquinaldine) was measured using a four-point probe technique as 6 S/cm .
Electrochemical Applications
The novel copolymer synthesized from 4-Aminoquinaldine, poly(indole-4-aminoquinaldine), has high electrochemical activity. This makes it suitable for use in electrochemical applications. The electrochemical characterization of this copolymer was investigated by cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) .
Use in Catalysts
Conductive polymers with good conductivity and large surface area, such as those synthesized from 4-Aminoquinaldine, are used as N-precursor materials for N-doped carbon-based catalysts. These catalysts increase the catalytic activity of the electrode .
Medicinal Chemistry
In medicinal chemistry, 4-Aminoquinaldine serves as a foundational component for synthesizing a wide array of organic compounds .
Biochemical Research
In the realm of biochemistry, 4-Aminoquinaldine has facilitated investigations into the influence of specific enzymes on 4-Aminoquinaldine metabolism .
Material Science
The structural, thermal, and morphological analysis of materials synthesized from 4-Aminoquinaldine, such as poly(indole-4-aminoquinaldine), are carried out with various techniques like UV–Vis Spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), thermal gravimetric analysis (TGA), X-ray diffraction (XRD), elemental mapping, scan electron microscopy (SEM), and energy-dispersive X-ray analyzer (EDX) techniques .
Mécanisme D'action
Target of Action
4-Aminoquinaldine, also known as 2-methylquinolin-4-amine, is believed to function as an inhibitor of certain enzymes . Specifically, it is thought to impede the activity of enzymes involved in quinaldine metabolism .
Mode of Action
The precise mode of action of 4-Aminoquinaldine remains incompletely understood. It is suggested that the effectiveness of 4-aminoquinaldine and related analogues is partly dependent upon drug accumulation in the acidic digestive vacuole . The presence of a short linker chain is believed to enable the molecule to circumvent the parasite-resistance mechanism, making it active against resistant parasites .
Biochemical Pathways
4-Aminoquinaldine derivatives have been found to present inhibitory effects on Leishmania donovani promastigotes and amastigotes .
Pharmacokinetics
It is known that 4-aminoquinolines, a related class of compounds, are extensively distributed in tissues and characterized by a long elimination half-life . Despite similarities in their chemical structures, these drugs show differences in their biotransformation and routes of elimination .
Result of Action
It is known that 4-aminoquinaldine derivatives have inhibitory effects onLeishmania donovani promastigotes and amastigotes , suggesting that the compound may have antiparasitic effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Aminoquinaldine. For instance, the compound’s crystallization is favored under hydrothermal conditions .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCFIBRMFPWUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216477 | |
| Record name | 4-Amino-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>23.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828903 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Aminoquinaldine | |
CAS RN |
6628-04-2 | |
| Record name | 4-Amino-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinaldinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6628-04-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-QUINALDINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YZ7028HHH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







